Ligupurpuroside D

Description

Properties

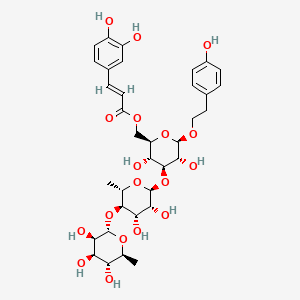

Molecular Formula |

C35H46O18 |

|---|---|

Molecular Weight |

754.7 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C35H46O18/c1-15-24(40)26(42)28(44)34(49-15)52-31-16(2)50-35(29(45)27(31)43)53-32-25(41)22(14-48-23(39)10-6-18-5-9-20(37)21(38)13-18)51-33(30(32)46)47-12-11-17-3-7-19(36)8-4-17/h3-10,13,15-16,22,24-38,40-46H,11-12,14H2,1-2H3/b10-6+/t15-,16-,22+,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1 |

InChI Key |

ZFHXYODOBLFJFA-OJTSUPNQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)OCCC4=CC=C(C=C4)O)COC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)C)O)O)O |

Origin of Product |

United States |

Preparation Methods

Plant Material Selection and Pretreatment

Ligupurpuroside D is predominantly extracted from the leaves of Ligustrum purpurascens, a plant used in traditional herbal teas. Fresh or dried leaves are ground into a fine powder to maximize surface area for solvent interaction. Pretreatment often involves defatting with hexane or petroleum ether to remove lipophilic contaminants, followed by drying under reduced pressure.

Solvent Extraction and Fractionation

The defatted material undergoes extraction with hydroalcoholic solvents (e.g., 70% ethanol-water) via maceration or reflux. Ethanol’s polarity efficiently solubilizes phenylethanoid glycosides while minimizing the co-extraction of undesired compounds. After filtration and solvent evaporation, the crude extract is suspended in water and partitioned with ethyl acetate to isolate medium-polarity constituents, including this compound.

Table 1: Solvent Systems for Extraction and Fractionation

| Step | Solvent Ratio | Temperature | Duration | Target Fraction |

|---|---|---|---|---|

| Defatting | Hexane | 25°C | 24 h | Lipids |

| Primary Extraction | 70% EtOH/H2O | 80°C | 3 h | Phenylethanoid glycosides |

| Liquid-Liquid Partition | H2O:EtOAc (1:1) | 25°C | 1 h | Medium-polarity compounds |

Chromatographic Purification

The ethyl acetate fraction is subjected to flash column chromatography on silica gel, using a gradient of dichloromethane-methanol (9:1 to 7:3) to elute this compound. Final purification employs preparative HPLC with a C18 column and isocratic elution (acetonitrile-water, 22:78) to achieve >95% purity.

Chemical Synthesis of this compound

Retrosynthetic Analysis

The synthesis of this compound centers on constructing its trisaccharide core (glucose-rhamnose-rhamnose) and esterifying it with caffeic acid. Key challenges include achieving regioselective glycosylation and preserving the acid-labile α,β-unsaturated ester during deprotection.

Regioselective Glycosylation Strategy

Hu et al. (2020) developed a gold-catalyzed glycosylation method to assemble the α-(1→3)-linked trisaccharide without tedious protecting group manipulations. The protocol involves:

-

Glycosylation of 2-phenylethyl glucoside : The C3-OH of 2-phenylethyl β-D-glucopyranoside is selectively glycosylated with rhamnosyl o-alkynylbenzoate donors using (10–15 mol%) at −40°C.

-

Caffeic Acid Conjugation : The C6-OH of the glucose unit is acylated with caffeic acid via Steglich esterification (DCC/DMAP), followed by acetyl protection of the remaining C2-OH.

-

Global Deprotection : Allyl and acetyl groups are removed via palladium-catalyzed hydrogenolysis and mild alkaline hydrolysis, respectively.

Table 2: Synthetic Route and Key Reaction Parameters

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Glycosylation | , −40°C, CH₂Cl₂ | 68% | 90% |

| Caffeoylation | DCC, DMAP, RT, 12 h | 75% | 85% |

| Deprotection | , MeOH, 6 h | 89% | 95% |

Comparison of Natural vs. Synthetic Routes

While natural extraction yields this compound in 0.02–0.05% dry weight, synthetic methods achieve higher consistency (75–89% per step) but require specialized catalysts and multi-step workflows. The choice between routes depends on scalability, cost, and intended application (e.g., pharmacological studies favor synthesis for structural analogs).

Analytical Characterization

Spectroscopic Identification

Synthetic and natural this compound are characterized via:

Chemical Reactions Analysis

Hydrolysis Reactions

Ligupurpuroside D’s glycosidic and ester bonds are susceptible to hydrolysis under varying conditions:

Acidic Hydrolysis

-

Conditions : 2M HCl, 80°C, 4 hours

Alkaline Hydrolysis

-

Conditions : 0.1M NaOH, 25°C, 1 hour

Enzymatic Hydrolysis

-

β-Glucosidases : Cleave the glucosidic bond to release tyrosol derivatives .

-

Esterases : Hydrolyze the coumaroyl ester, producing free cinnamic acid.

Table 1: Hydrolysis Products Under Different Conditions

| Condition | Products | Key Bonds Cleaved |

|---|---|---|

| Acidic (2M HCl) | D-glucose, phenylpropanoid aglycone | β-glucosidic bond |

| Alkaline (0.1M NaOH) | Cinnamic acid, deacylated glycoside | Ester bond |

| β-Glucosidase | Tyrosol derivatives, glucose | β-glucosidic bond |

Oxidative Reactions

The phenolic hydroxyl groups in this compound participate in redox reactions:

-

Autoxidation : Under aerobic conditions, the catechol moiety oxidizes to form quinones, particularly at pH > 7 .

-

Enzymatic Oxidation : Polyphenol oxidases (e.g., laccase) catalyze the formation of dimeric or polymeric structures .

Stability Under Environmental Conditions

This compound’s stability varies significantly with pH and temperature:

Table 2: Stability Profile

| Parameter | Stability Outcome | Citation |

|---|---|---|

| Neutral pH (7.0) | Stable for >30 days at 25°C | |

| Acidic pH (3.0) | 50% degradation in 7 days | |

| Alkaline pH (9.0) | 80% degradation in 24 hours | |

| UV Light (254 nm) | Rapid photodegradation (t₁/₂ = 2 hours) |

Structural Modification via Glycosylation

Enzymatic glycosylation alters this compound’s bioactivity:

-

UGT79G7 : Transfers rhamnose to the 3-OH of glucose, enhancing solubility .

-

UGT85AF8 : Catalyzes tyrosol glycosylation, a precursor step in biosynthesis .

Table 3: Enzymatic Modifications

| Enzyme | Reaction Type | Product |

|---|---|---|

| UGT79G7 | 1,3-Rhamnosylation | Increased hydrophilicity |

| β-Glucosidase | Deglycosylation | Bioactive aglycone |

Mechanistic Insights

Scientific Research Applications

Medicinal Applications

Antiviral Properties

Ligupurpuroside D has been investigated for its antiviral effects, particularly in reducing lung inflammation in virus-infected models. Research indicates that it modulates cytokine production, enhancing interferon-gamma (IFN-γ) levels while inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10) . This modulation contributes to a reduced inflammatory response, making it a candidate for developing antiviral drugs.

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory properties, which are crucial for treating various inflammatory diseases. In studies, it effectively reduced lipid accumulation in HepG2 cells, indicating its potential role in managing conditions related to lipid metabolism and inflammation .

Obesity and Diabetes Management

this compound has demonstrated efficacy in inhibiting lipid accumulation and improving metabolic parameters in experimental models. In hamsters fed a high-fat diet, it significantly reduced plasma triglycerides and cholesterol levels . This suggests its potential application in managing obesity and diabetes through the regulation of lipid metabolism.

Biological Applications

Cytokine Modulation

The ability of this compound to modulate cytokine production positions it as a valuable tool in immunology research. By enhancing immune responses through the production of specific cytokines, it can be used to study immune system behavior under various pathological conditions .

Research Reference Compound

In chemical research, this compound serves as a reference compound in chromatographic studies. Its unique properties allow researchers to explore various analytical techniques and methodologies .

Industrial Applications

Development of Therapeutics

Given its promising biological activities, this compound is being explored for use in the pharmaceutical industry as a basis for developing new therapeutic agents targeting inflammatory diseases and viral infections. Its unique mechanism of action makes it an attractive candidate for further drug development .

Mechanism of Action

Ligupurpuroside D exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cells. The compound also inhibits enzymes like lipase and trypsin by binding to their active sites, thereby preventing the breakdown of fats and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Ligupurpurosides (A, B, C, D) and related phenylethanoid glycosides differ in hydroxylation patterns, glycosylation sites, and substituents (e.g., caffeyl groups). Key structural distinctions include:

The presence of a caffeyl moiety (conjugated double bonds) and three phenolic hydroxyl groups in Ligupurpuroside A and verbascoside enhances electron delocalization, critical for antioxidant activity . Ligupurpuroside B, lacking these features, shows weaker bioactivity.

Antioxidant Activity

Compounds with caffeyl groups and ≥3 hydroxyl groups exhibit superior antioxidant effects by inhibiting erythrocyte (RBC) hemolysis. Key findings:

| Compound | IC50 (AAPH-induced hemolysis) | Comparison to References |

|---|---|---|

| Ligupurpuroside A | 26.25 ± 3.00 μM | As potent as catechin; 3× stronger than ascorbic acid |

| Verbascoside | 28.03 ± 0.10 μM | Matches catechin; outperforms BHA and trolox |

| Ligupurpuroside B | >250 μM | Requires 5× higher concentration for 90% inhibition |

| This compound | Not reported | Likely weaker due to structural divergence from A |

The structure-activity relationship (SAR) highlights that hydroxyl groups and caffeyl moieties stabilize free radicals via electron delocalization, making Ligupurpuroside A and verbascoside potent antioxidants .

Enzyme Inhibition and Binding Mechanisms

Ligupurpurosides A and B show distinct interactions with lipase and serum albumin:

| Compound | Target Enzyme/Protein | Binding Constant (K) | Mechanism | Key Interaction Forces |

|---|---|---|---|---|

| Ligupurpuroside A | Lipase | 1.2 × 10⁴ M⁻¹ | Competitive inhibition; static quenching | Hydrophobic interactions |

| Ligupurpuroside B | Lipase | 2.8 × 10³ M⁻¹ | Static quenching; forms ground-state complex | Hydrophobic forces |

| Ligupurpuroside A | Serum albumin (BSA) | 4.7 × 10⁴ M⁻¹ | Stronger binding via hydrogen bonds | Van der Waals, hydrogen bonds |

| Ligupurpuroside B | Serum albumin (BSA) | 1.3 × 10⁴ M⁻¹ | Weaker binding | Hydrophobic interactions |

Ligupurpuroside A’s higher binding affinity to lipase and BSA correlates with its caffeyl group and hydroxylation pattern, enabling stronger hydrogen bonding . This compound’s interactions are unstudied but may differ due to structural variations.

Hypolipidemic Effects

This compound, alongside A and C, reduces lipid accumulation in HepG2 cells, though mechanisms vary:

While Ligupurpuroside A directly inhibits lipase, this compound’s hypolipidemic action may involve intracellular lipid synthesis pathways, akin to Ligupurpuroside C .

Biological Activity

Ligupurpuroside D is a phenylethanoid glycoside primarily derived from the plant Ligustrum robustum, known for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies that highlight the compound's potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₄O₁₁

- Structural Features : this compound consists of a phenylpropanoid core linked to a sugar moiety, characteristic of phenylethanoid glycosides.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : It effectively scavenges free radicals, contributing to its protective effects against oxidative stress.

- Hypolipidemic Effects : Studies have shown that this compound significantly inhibits lipid accumulation in HepG2 cells, indicating potential benefits in managing hyperlipidemia .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, similar to other phenylethanoid glycosides .

The mechanisms underlying the biological activities of this compound include:

- AMPK Activation : It activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and lipid metabolism .

- Regulation of Lipogenic Genes : this compound influences the expression of genes involved in lipid synthesis, such as stearoyl-CoA desaturase 1 and glycerol-3-phosphate acyltransferase .

- Inhibition of Cholesterol Synthesis : By upregulating lipoprotein lipase activity, it enhances the hydrolysis of circulating triglycerides, contributing to reduced cholesterol levels .

Comparative Analysis with Other Compounds

This compound shares structural similarities with other phenylethanoid glycosides. The following table compares its properties with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ligupurpuroside A | C₁₈H₂₄O₁₁ | Exhibits strong anti-inflammatory properties |

| Ligupurpuroside B | C₁₈H₂₄O₁₁ | Known for potent inhibition of digestive enzymes |

| Verbascoside | C₂₃H₂₈O₁₁ | Broader spectrum of bioactivities including neuroprotective effects |

This compound is distinguished by its specific balance of antioxidant and enzyme-inhibitory activities, suggesting unique therapeutic benefits compared to its analogs.

Case Studies Highlighting Biological Activity

Several studies have illustrated the efficacy of this compound in various contexts:

- Lipid Accumulation Study :

-

Animal Model Research :

- In hamster models fed a high-fat diet, administration of total phenylpropanoid glycosides (including this compound) resulted in reduced plasma triglycerides and cholesterol levels over a 21-day period. This study underscores its hypolipidemic effects and potential application in dietary interventions for hyperlipidemia .

Q & A

Q. What are the standard analytical methods for identifying and quantifying Ligupurpuroside D in plant extracts?

Methodological Answer: this compound (C₃₅H₄₆O₁₈, molecular weight 754.73) is typically identified and quantified using a combination of chromatographic and spectroscopic techniques:

- HPLC-UV : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water gradients) and UV detection at 254 nm are standard. Retention times vary by system but are often ~15–17 minutes .

- NMR Spectroscopy : Key signals include anomeric protons (δ 4.8–5.3 ppm for glycosidic linkages) and aromatic protons from the phenylpropanoid moiety (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 755.2900 (±2 ppm) and fragment ions for glycosidic cleavage .

- Purity Assessment : ≥98% purity is validated via HPLC with photodiode array (PDA) detection to rule out co-eluting impurities .

Q. How can researchers optimize the extraction of this compound from natural sources like Ligustrum species?

Methodological Answer: Extraction efficiency depends on solvent polarity, temperature, and time:

- Solvent Selection : Methanol-water (70:30 v/v) or ethanol-water mixtures yield higher recovery than pure organic solvents due to the compound’s glycosidic polarity .

- Ultrasound-Assisted Extraction (UAE) : 30–40 minutes at 45°C improves yield by 20–30% compared to maceration .

- Post-Extraction Processing : Use solid-phase extraction (SPE) with C18 cartridges to remove polysaccharides and phenolic acids .

Q. What in vitro biological activities of this compound are well-documented?

Methodological Answer: Current evidence highlights:

- Antioxidant Activity : DPPH radical scavenging (IC₅₀ ~50–60 µM) and superoxide inhibition in cell-free assays .

- Anti-Inflammatory Effects : Suppression of NF-κB activation in LPS-induced macrophages (50–100 µM) .

- Neuroprotective Potential : Inhibition of acetylcholinesterase (AChE) in vitro (IC₅₀ ~25 µM), though less potent than reference inhibitors like galantamine .

Advanced Research Questions

Q. How should researchers design experiments to elucidate this compound’s mechanism of action in neurodegenerative disease models?

Methodological Answer: A multi-modal approach is recommended:

- In Silico Molecular Docking : Use tools like AutoDock Vina to predict interactions with targets (e.g., AChE, tau protein) .

- Transcriptomics/Proteomics : RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins in neuronal cells treated with this compound .

- In Vivo Validation : Transgenic C. elegans or murine models of Alzheimer’s disease, assessing behavioral outcomes (e.g., Morris water maze) and biomarker levels (e.g., Aβ42) .

Q. What strategies resolve contradictions in pharmacokinetic data for this compound across studies?

Methodological Answer: Address discrepancies via:

- Systematic Review/Meta-Analysis : Follow PRISMA guidelines to aggregate data on bioavailability, half-life, and tissue distribution. Use random-effects models to account for heterogeneity .

- Standardized Protocols : Harmonize variables like dosing (oral vs. intravenous), animal strains, and sampling times (e.g., 0.5, 1, 2, 4 hours post-administration) .

- Advanced Analytics : Physiologically based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics from preclinical data .

Q. How can a validated HPLC-MS method be developed for quantifying this compound in complex biological matrices (e.g., plasma, brain tissue)?

Methodological Answer: Key validation parameters per ICH guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.